molecular formula C23H20N2OS B3900496 N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea

N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea

Cat. No. B3900496
M. Wt: 372.5 g/mol
InChI Key: SEAZVYRABZYREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea, also known as ANIT, is a synthetic compound that has been widely used in scientific research. ANIT belongs to the class of thioureas, which are compounds that contain a sulfur atom and a carbonyl group. ANIT has been used as a tool to investigate the mechanism of liver injury and to study the effects of various drugs and chemicals on liver function.

Mechanism of Action

The mechanism of N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea-induced liver injury is complex and not fully understood. This compound is metabolized in the liver to form reactive intermediates that bind to cellular macromolecules, such as proteins and DNA. This binding leads to oxidative stress and the activation of inflammatory pathways, which ultimately result in liver damage.
Biochemical and Physiological Effects:
This compound-induced liver injury is characterized by a number of biochemical and physiological changes. These changes include increased levels of liver enzymes, such as alanine aminotransferase and aspartate aminotransferase, and decreased levels of glutathione, an important antioxidant in the liver. In addition, this compound causes oxidative stress, inflammation, and cell death in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea in lab experiments is that it is a well-established model of liver injury. This compound-induced liver injury is reproducible and can be used to study the effects of various drugs and chemicals on liver function. However, one limitation of using this compound is that it is a potent hepatotoxin that can cause severe liver damage. Therefore, caution must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for research on N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea. One area of research is to investigate the mechanism of this compound-induced liver injury in more detail. Another area of research is to develop new therapies for this compound-induced liver injury. Finally, researchers can use this compound as a tool to study the effects of various drugs and chemicals on liver function and to identify new drugs for the treatment of liver disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the mechanism of liver injury. This compound is a potent hepatotoxin that causes liver damage in animals and humans. This compound-induced liver injury is characterized by a number of biochemical and physiological changes, including increased levels of liver enzymes and decreased levels of glutathione. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea has been used extensively in scientific research to study the mechanism of liver injury. This compound is a potent hepatotoxin that causes liver damage in animals and humans. The liver injury caused by this compound is similar to that caused by other hepatotoxins, such as carbon tetrachloride and acetaminophen.

properties

IUPAC Name

1-naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)24-15-16-26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAZVYRABZYREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCOC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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